

# An In-depth Technical Guide to the Chemical Properties and Structure of Bromofenoxim

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## Compound of Interest

Compound Name: **Bromofenoxim**

Cat. No.: **B080771**

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## Introduction

**Bromofenoxim** is a phenoxy selective herbicide, now considered obsolete, that was historically used for the post-emergence control of broad-leaved weeds, particularly in cereal crops.<sup>[1]</sup> It belongs to the dinitrophenyl oxime class of herbicides.<sup>[1]</sup> Understanding its chemical structure and properties is crucial for environmental fate analysis, toxicological studies, and the development of analytical methods for its detection. This guide provides a comprehensive overview of **Bromofenoxim**, focusing on its core chemical characteristics, structural details, and relevant experimental methodologies.

## Chemical Structure and Identification

The chemical structure of **Bromofenoxim** is characterized by a dibrominated phenol ring linked via an oxime ether to a dinitrophenyl group. This complex structure dictates its chemical behavior and biological activity.

## Chemical Structure Diagram

The two-dimensional structure of **Bromofenoxim** is depicted below.

**Figure 1:** 2D Chemical Structure of **Bromofenoxim**.

## Chemical Identifiers

A comprehensive list of identifiers for **Bromofenoxim** is provided below for unambiguous reference in databases and literature.

Identifier Type	Value	Source(s)
IUPAC Name	2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Name	3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	13181-17-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>13</sub> H <sub>7</sub> Br <sub>2</sub> N <sub>3</sub> O <sub>6</sub>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	461.02 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
InChI	InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H/b16-6+	<a href="#">[2]</a> <a href="#">[6]</a>
InChIKey	XTFPKDYCLFGPV-OMCISZLKSA-N	<a href="#">[2]</a> <a href="#">[6]</a>
Canonical SMILES	C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])O/N=C/C2=CC(=C(C(=C2)Br)O)Br	<a href="#">[2]</a>
Synonyms	Faneron, Bromophenoxim, C-9122, 3,5-Dibromo-4-hydroxybenzaldehyde 2,4-dinitrophenyl oxime	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[8]</a>

## Physicochemical Properties

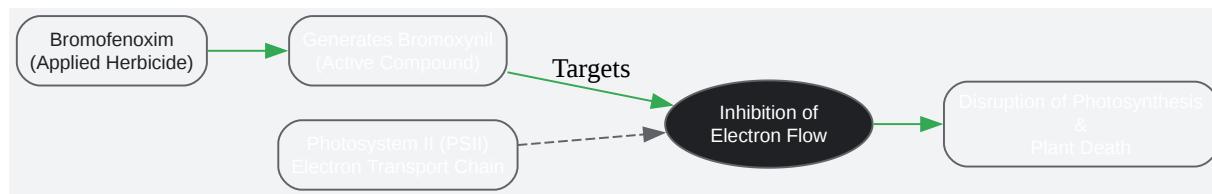
The physicochemical properties of **Bromofenoxim** influence its environmental mobility, persistence, and interaction with biological systems.

Property	Value	Source(s)
Melting Point	196-197 °C	[1]
Water Solubility	9.0 mg/L (at 20 °C, pH 7)	[1]
Solubility in Organic Solvents (at 20°C)	Hexane: 200 mg/L Isopropanol: 400 mg/L Acetone: 9900 mg/L n-Octanol: 200 mg/L	[1]
pKa (Predicted)	6.18 ± 0.40	[7]
Octanol-Water Partition Coefficient (XLogP3)	3.3	[2]

## Mechanism of Action

**Bromofenoxim** functions as a contact herbicide that acts as a photosynthesis inhibitor.[1]

Upon application, it is metabolized or degrades to generate bromoxynil, which is the primary active compound.[1] Bromoxynil disrupts the photosynthetic process in susceptible plants by inhibiting electron transfer in photosystem II.[1][9]



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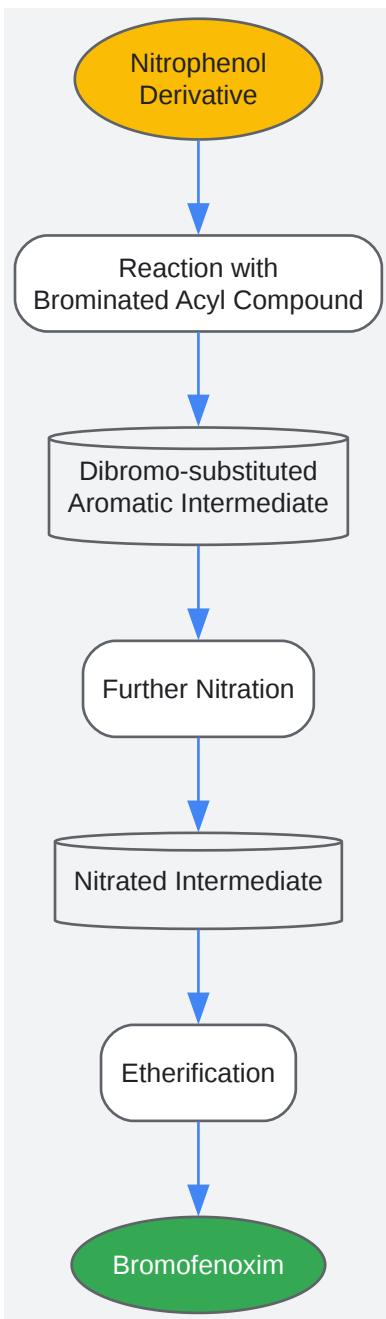
**Figure 2:** Simplified mechanism of action for **Bromofenoxim**.

## Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of **Bromofenoxim** in a research setting.

## Synthesis Pathway (Commercial Production Overview)

A detailed, step-by-step laboratory synthesis protocol for **Bromofenoxim** is not readily available in public literature. However, the commercial production process involves a multi-step synthesis.<sup>[1]</sup> The general workflow is outlined below.



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**Figure 3:** General workflow for the commercial synthesis of **Bromofenoxim**.<sup>[1]</sup>

## Analytical Methodology: Determination in Water Samples

Several methods exist for the detection and quantification of **Bromofenoxim**, including GC-MS and HPLC.<sup>[10]</sup> A robust method for determining its concentration in water samples involves Solid-Phase Extraction (SPE) for sample cleanup and preconcentration, followed by electrochemical or chromatographic analysis.<sup>[11][12]</sup>

### 5.2.1 Protocol: SPE with Square-Wave Voltammetric (SWV) Detection<sup>[11]</sup>

This protocol is adapted from the methodology described for the analysis of **Bromofenoxim** in water.<sup>[11]</sup>

#### 1. Sample Pretreatment:

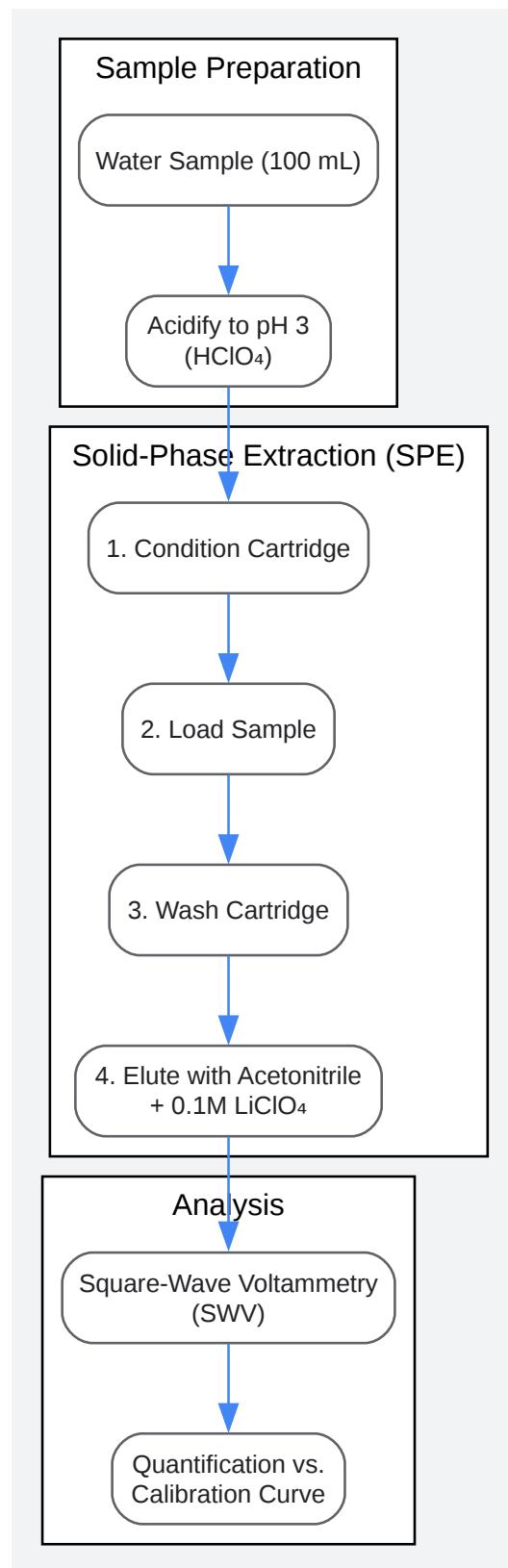
- Acidify the water sample (e.g., 100 mL) to pH 3 by adding  $1 \times 10^{-3}$  mol/L perchloric acid ( $\text{HClO}_4$ ). This step improves the subsequent electrochemical response.<sup>[11]</sup>

#### 2. Solid-Phase Extraction (SPE):

- Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing the appropriate solvents as per the manufacturer's guidelines.
- Sample Loading: Load the pretreated water sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with interference-eluting solvents to remove co-extracted matrix components.
- Elution: Elute the retained **Bromofenoxim** from the cartridge. A suitable eluent is undiluted acetonitrile containing 0.1 mol/L lithium perchlorate ( $\text{LiClO}_4$ ) as a supporting electrolyte.<sup>[11]</sup>

#### 3. Analysis:

- Square-Wave Voltammetry (SWV): Transfer the eluate directly to a voltammetric cell. Perform analysis using a mercury drop electrode.
- Quantification: Create a calibration curve using standards of known **Bromofenoxim** concentrations. The linear range for this method has been reported as 0.2–12.0  $\mu\text{g/L}$ , with a calculated detection limit of 0.05  $\mu\text{g/L}$  for 100 mL samples.[11]

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**Figure 4:** Experimental workflow for **Bromofenoxim** analysis in water.[11]

## Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **Bromofenoxim**.

### Mass Spectrometry (MS)

- GC-MS: Data from Gas Chromatography-Mass Spectrometry is available for **Bromofenoxim**.[\[2\]](#)
- LC-MS: Liquid Chromatography-Mass Spectrometry data, specifically using an LC-ESI-QFT instrument in negative ionization mode, shows a precursor ion  $[M-H]^-$  at an m/z of 457.8629. [\[2\]](#)

### Infrared (IR) Spectroscopy

- FTIR: Fourier-transform infrared spectra have been obtained for **Bromofenoxim** using the KBr wafer technique.[\[2\]](#) While specific peak assignments are not detailed here, the spectrum would be expected to show characteristic absorptions for O-H (phenol), C=N (oxime), Ar-NO<sub>2</sub> (nitro groups), and C-Br bonds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- While public databases confirm the existence of NMR data, detailed <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectral data with peak assignments are not readily available in the cited literature.[\[7\]](#) Such data would be invaluable for confirming the specific isomeric structure and purity of synthesized samples.

## Conclusion

This technical guide has summarized the core chemical structure, physicochemical properties, and relevant experimental methodologies for the herbicide **Bromofenoxim**. The provided data, presented in structured tables and logical diagrams, offers a comprehensive resource for researchers in environmental science, toxicology, and analytical chemistry. While **Bromofenoxim** is an obsolete herbicide, the information remains critical for monitoring its environmental residues and understanding the toxicology of related dinitrophenyl oxime compounds.

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